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Compound of Interest

Compound Name: (2-lodo-5-methylphenyl)methanol

Cat. No.: B8058622

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and
characterization of (2-lodo-5-methylphenyl)methanol. The information is intended to support
research and development activities, particularly in the fields of medicinal chemistry and drug

discovery.

Chemical Structure and Properties

(2-lodo-5-methylphenyl)methanol is a halogenated benzyl alcohol derivative. Its core
structure consists of a benzene ring substituted with an iodine atom at position 2, a methyl
group at position 5, and a hydroxymethyl group at position 1.

Table 1: Physicochemical Properties of (2-lodo-5-methylphenyl)methanol
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Property Value Source

Molecular Formula CsHslO --INVALID-LINK--
Molecular Weight 248.06 g/mol --INVALID-LINK--
CAS Number 220991-50-4 --INVALID-LINK--
SMILES OCclcc(C)cecell --INVALID-LINK--

White to off-white solid

Appearance
PP (predicted)

Purity Typically 298% ~-INVALID-LINK--

Synthesis

A viable synthetic pathway to (2-lodo-5-methylphenyl)methanol involves a two-step process
starting from 2-amino-5-methylbenzoic acid. The first step is an iodination reaction to form 2-
iodo-5-methylbenzoic acid, which is subsequently reduced to the target benzyl alcohol.

Synthesis of 2-lodo-5-methylbenzoic acid

This intermediate can be synthesized from 2-amino-5-methylbenzoic acid via a Sandmeyer-
type reaction.

Experimental Protocol:

o Diazotization: 2-Amino-5-methylbenzoic acid is suspended in an acidic solution (e.g.,
hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added
dropwise to form the diazonium salt.

« lodination: A solution of potassium iodide is then added to the diazonium salt solution. The
mixture is stirred and may be gently warmed to facilitate the replacement of the diazonium
group with iodine.

o Work-up: The crude 2-iodo-5-methylbenzoic acid precipitates and is collected by filtration. It
is then washed and can be further purified by recrystallization.
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Reduction of 2-lodo-5-methylbenzoic acid to (2-lodo-5-
methylphenyl)methanol

The carboxylic acid functional group of the intermediate is reduced to a primary alcohol.
Experimental Protocol:

A common method for this transformation is the use of a reducing agent such as lithium
aluminum hydride (LiAlH4) or a borane complex like borane dimethyl sulfide (BHs-SMez).

e Reaction Setup: 2-lodo-5-methylbenzoic acid is dissolved in a suitable anhydrous ether
solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

» Addition of Reducing Agent: The reducing agent (e.g., a solution of BH3-SMe2 in THF) is
added dropwise to the solution of the carboxylic acid, typically at O °C.

e Reaction and Quenching: The reaction mixture is stirred, often allowing it to warm to room
temperature, until the reaction is complete (monitored by TLC). The reaction is then carefully
guenched by the slow addition of water or an acidic solution.

o Work-up and Purification: The product is extracted into an organic solvent. The organic layer
is washed, dried, and the solvent is removed under reduced pressure. The crude product
can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

Click to download full resolution via product page
Caption: Synthetic pathway for (2-lodo-5-methylphenyl)methanol.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted and, where available, experimental spectroscopic
data for (2-lodo-5-methylphenyl)methanol and its key synthetic intermediate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: *H NMR Data

Predicted Chemical

Compound Proton . Multiplicity
Shift (6, ppm)
(2-lodo-5-
methylphenyl)methan -CHs 23-24 S
ol
-CH20H 46-4.8 S
Ar-H 6.9-7.6 m
-OH Variable brs
2-lodo-5-
o -CHs 2.36 s
methylbenzoic acid
Ar-H (H-3) 7.84 d
Ar-H (H-4) 7.02 dd
Ar-H (H-6) 7.91 d
-COOH >10 brs
Table 3: 13C NMR Data
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Predicted Chemical Shift

Compound Carbon
(5, ppm)

(2-lodo-5-

-CHs 20-22
methylphenyl)methanol
-CH20H 65 - 70
Ar-C (quaternary) 95 - 145
Ar-CH 125-140
2-lodo-5-methylbenzoic acid -CHs ~21
Ar-C (quaternary) ~95, ~140, ~145
Ar-CH ~129, ~132, ~140
-COOH >170

Note: Predicted NMR data is based on computational models and analysis of similar structures.
Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Functional Group Wavenumber (cm~?) Intensity
O-H Stretch (alcohol) 3200 - 3600 Broad, Strong
C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=C Stretch (aromatic) 1450 - 1600 Medium

C-0O Stretch (primary alcohol) 1000 - 1085 Strong

C-1 Stretch 500 - 600 Medium-Weak

Mass Spectrometry (MS)
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Table 5: Expected Mass Spectrometry Fragmentation

m/z Fragment lon Comments

248 [M]*+ Molecular ion

231 [M-OH]* Loss of hydroxyl radical
230 [M-H20]* Loss of water

121 [M-11* Loss of iodine radical

105 [C7Hs0]* Subsequent fragmentation
91 [C7HA]* Tropylium ion

Experimental Workflow for Characterization

Purified (2-lodo-5-methylphenyl)methanol

Mass Spectrometry
(El or ESI)

NMR Spectroscopy IR Spectroscopy

Structure Confirmation

Click to download full resolution via product page

(*H, 13C, COSY, HSQC)

Caption: Workflow for the structural characterization of the synthesized compound.

Potential Applications in Drug Development

While specific biological activities of (2-lodo-5-methylphenyl)methanol are not extensively
documented in publicly available literature, the structural motifs present suggest potential areas
for investigation.
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» Scaffold for Medicinal Chemistry: The iodinated phenyl ring provides a versatile handle for
further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira,
Buchwald-Hartwig). This allows for the synthesis of diverse libraries of compounds for
screening against various biological targets.

o Potential as a Signaling Pathway Modulator: Aryl iodides and benzyl alcohol derivatives are
present in a variety of biologically active molecules. The specific substitution pattern of this
compound could lead to interactions with specific enzymes or receptors. Further biological
screening is required to identify any such activities.

e Precursor for Radiopharmaceuticals: The presence of an iodine atom allows for the potential
development of radio-iodinated analogues for use in medical imaging (e.g., SPECT or PET)
or targeted radiotherapy, should a relevant biological target be identified.

Signaling Pathway Hypothesis

(2-lodo-5-methylphenyl)methanol
Derivative

Protein Target Modulation

(Enzyme/Receptor) Signaling Pathway

Biological Response

Click to download full resolution via product page

Caption: Hypothetical interaction of a derivative with a biological pathway.

Conclusion

This technical guide provides a foundational understanding of (2-lodo-5-
methylphenyl)methanol, including its synthesis and key analytical data for structural
confirmation. While its specific biological role is yet to be fully elucidated, its chemical structure
presents opportunities for its use as a versatile building block in the development of novel
therapeutic agents and research tools. Further investigation into its biological activity is
warranted to unlock its full potential in drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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